3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16N4O6S and its molecular weight is 428.42. The purity is usually 95%.
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Scientific Research Applications
Modulation of Metabotropic Glutamate Receptors
A study by de Paulis et al. (2006) highlighted the role of N-phenylbenzamide derivatives in the modulation of rat and human metabotropic glutamate receptor (mGluR5) subtype. These compounds, including analogues of CDPPB, enhance the potency of glutamate-induced calcium release in astrocytes and increase affinity for the allosteric antagonist binding site.
Antidiabetic Potential
Research conducted by J. Lalpara et al. (2021) involved the synthesis of N-phenylbenzamide derivatives and their evaluation for in vitro antidiabetic activity. The study utilized an α-amylase inhibition assay, indicating potential applications in diabetes management.
Cancer Treatment
A study by Yingnan Jiang et al. (2016) explored the synthesis of N-phenylbenzamide derivatives as potent inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), relevant in human malignancies. These compounds showed high anticancer activity against various cancer cell lines, indicating their potential in cancer therapy.
Corrosion Inhibition
Research by Ankush Mishra et al. (2018) demonstrated the effectiveness of N-phenyl-benzamide derivatives in inhibiting the acidic corrosion of mild steel. This study indicates potential applications in industrial corrosion protection.
Radioisotope Labeling for Cancer Imaging
In a study by Min Wang et al. (2013), derivatives of N-phenylbenzamide were synthesized for potential use as PET imaging agents in cancer detection, specifically targeting B-Raf(V600E) mutations.
Antimicrobial Activity
E. Korkusuz et al. (2013) synthesized N-phenylbenzamide derivatives and evaluated their antimicrobial activities against various bacteria and yeasts, suggesting potential applications in the development of new antimicrobial agents.
Quantum Chemical Calculations and Docking Studies
A study by A. Viji et al. (2020) involved molecular docking and quantum chemical calculations of N-phenylbenzamide derivatives, providing insights into their biological effects and potential drug interactions.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds
Mode of Action
Based on its structural similarity to other aromatic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in oxidative stress, it could potentially influence pathways related to reactive oxygen species production and detoxification . The downstream effects would depend on the specific pathway and could range from changes in cellular redox status to modulation of cell signaling .
Pharmacokinetics
Its molecular weight (as indicated by the formula c9h10n2o4 ) suggests it may have good bioavailability, as compounds with a molecular weight under 500 Da are generally well-absorbed
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets oxidative stress-related enzymes, it could potentially modulate cellular redox status, which could have various effects on cell function and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s interactions with its targets could be affected by changes in pH or temperature, which can alter the conformation of both the compound and its targets . Additionally, the presence of other molecules could compete with the compound for binding to its targets, potentially affecting its efficacy .
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O6S/c1-29-15-4-2-3-12(9-15)19(24)20-18-16-10-30(27,28)11-17(16)21-22(18)13-5-7-14(8-6-13)23(25)26/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGCHFAVGGHEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.